molecular formula C13H9ClN4S B2609040 4-(4-Chloro-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine CAS No. 499796-13-3

4-(4-Chloro-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine

Cat. No.: B2609040
CAS No.: 499796-13-3
M. Wt: 288.75
InChI Key: HIJDQHRKEVGWNU-UHFFFAOYSA-N
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Description

4-(4-Chloro-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine is a heterocyclic compound that contains both thiazole and pyrimidine rings. These types of compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-chloro-2-phenylthiazole with appropriate pyrimidine precursors under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts and specific reaction conditions to ensure the efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can result in various substituted derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antibacterial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chloro-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine is unique due to its specific combination of thiazole and pyrimidine rings, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-(4-chloro-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN4S/c14-11-10(9-6-7-16-13(15)17-9)19-12(18-11)8-4-2-1-3-5-8/h1-7H,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJDQHRKEVGWNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(S2)C3=NC(=NC=C3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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